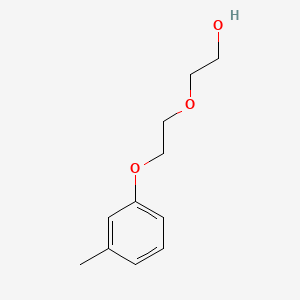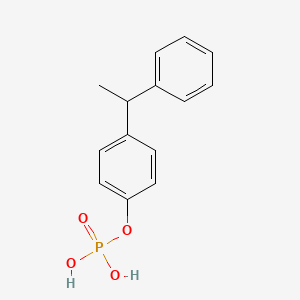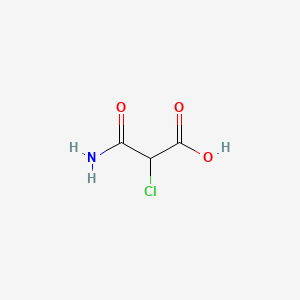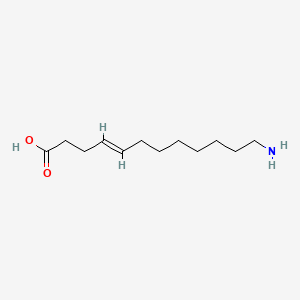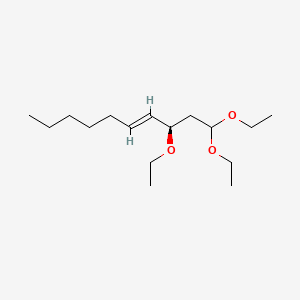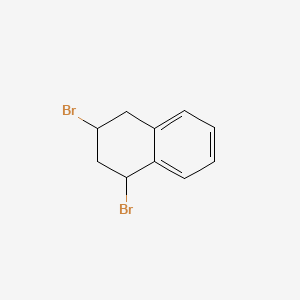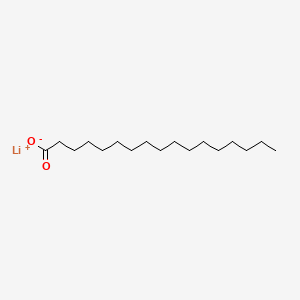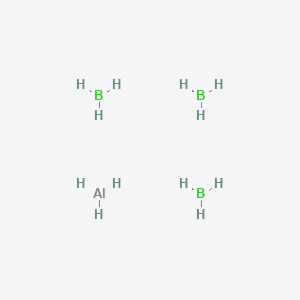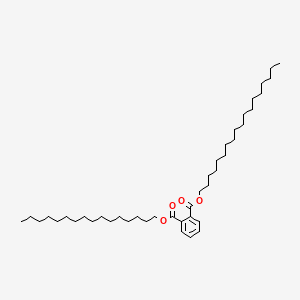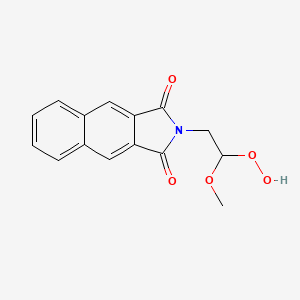
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents may include aromatic compounds, hydroperoxides, and methoxyethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different products.
Reduction: The compound can be reduced to remove oxygen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., transition metal complexes). The reactions may require specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler hydrocarbon structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The hydroperoxy group may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroperoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 2-(2-Methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione
- 1H-benz(f)isoindole-1,3(2H)-dione derivatives
Uniqueness
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(f)isoindole-1,3(2H)-dione is unique due to the presence of both hydroperoxy and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
134646-24-5 |
|---|---|
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-(2-hydroperoxy-2-methoxyethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO5/c1-20-13(21-19)8-16-14(17)11-6-9-4-2-3-5-10(9)7-12(11)15(16)18/h2-7,13,19H,8H2,1H3 |
InChI-Schlüssel |
FPMUNMHQZUDVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


